1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
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Overview
Description
1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a pyridazinone core substituted with a 4-methylphenyl group and a 4-(trifluoromethoxy)phenyl group, connected through an oxadiazole ring. This combination of functional groups imparts distinct chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Substitution reactions: The oxadiazole ring is then substituted with the 4-(trifluoromethoxy)phenyl group using appropriate reagents and conditions.
Formation of the pyridazinone core: The final step involves the cyclization of the substituted oxadiazole with a suitable precursor to form the pyridazinone core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can be compared with other similar compounds, such as:
1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical and biological properties.
1-(4-methylphenyl)-3-{3-[4-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one: The presence of a methoxy group instead of a trifluoromethoxy group can lead to differences in reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3/c1-12-2-6-14(7-3-12)27-11-10-16(28)17(25-27)19-24-18(26-30-19)13-4-8-15(9-5-13)29-20(21,22)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJKMVHUBJCLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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